2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
Overview
Description
2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a heterocyclic compound that features a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide typically involves the reaction of thiosemicarbazide with chloroacetyl chloride, followed by cyclization with a benzoyl chloride derivative . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as pyridine . Industrial production methods may employ green chemistry approaches to improve yield, selectivity, and purity .
Chemical Reactions Analysis
2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include ethanol, DMF, pyridine, and catalysts like palladium on carbon (Pd/C) . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives .
Scientific Research Applications
2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can inhibit enzymes involved in cancer cell proliferation, leading to apoptosis . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide include:
Thiazolidin-4-one derivatives: These compounds also exhibit anticancer and antimicrobial activities.
Rhodanine derivatives: Known for their antiviral and anticancer properties.
Thiazole derivatives: These compounds have a wide range of biological activities, including enzyme inhibition and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its pharmacological properties compared to other thiazolidine derivatives .
Properties
IUPAC Name |
2-chloro-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S2/c11-7-4-2-1-3-6(7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQCDMREWAPGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361512 | |
Record name | Benzamide, 2-chloro-N-(4-oxo-2-thioxo-3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288843-71-0 | |
Record name | Benzamide, 2-chloro-N-(4-oxo-2-thioxo-3-thiazolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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